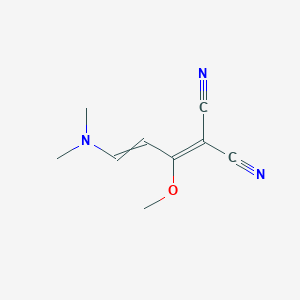
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is an organic compound characterized by its unique structure, which includes a dimethylamino group, a methoxy group, and a malononitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile typically involves the reaction of enaminones with malononitrile. One common method includes the reaction of 3-dimethylamino-2-propenones with malononitrile in the presence of a base such as piperidine in ethanol. This reaction proceeds through a series of steps, including the formation of an intermediate dienamide, which can further cyclize under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of solid catalysts and optimized reaction conditions can enhance the yield and purity of the product. For instance, the Knoevenagel condensation reaction, which involves the reaction of benzaldehyde with malononitrile, can be adapted for the synthesis of related compounds using hydrotalcite catalysts .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives .
Aplicaciones Científicas De Investigación
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in intramolecular charge transfer (ICT) processes, which are crucial for its photophysical properties. These processes involve the transfer of electrons within the molecule, leading to changes in its electronic state and reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(Dimethylamino)-3-phenyl-2-propenylidene)malononitrile: Similar in structure but with a phenyl group instead of a methoxy group.
2-(3-(Dimethylamino)-1-ethoxyallylidene)malononitrile: Similar but with an ethoxy group instead of a methoxy group.
Uniqueness
2-(3-(Dimethylamino)-1-methoxyallylidene)malononitrile is unique due to its specific combination of functional groups, which confer distinct electronic and photophysical properties. This uniqueness makes it valuable in applications requiring precise control over electronic properties, such as in the development of nonlinear optical materials and sensors .
Propiedades
Fórmula molecular |
C9H11N3O |
|---|---|
Peso molecular |
177.2 g/mol |
Nombre IUPAC |
2-[3-(dimethylamino)-1-methoxyprop-2-enylidene]propanedinitrile |
InChI |
InChI=1S/C9H11N3O/c1-12(2)5-4-9(13-3)8(6-10)7-11/h4-5H,1-3H3 |
Clave InChI |
YEUYKZLMAGACBX-UHFFFAOYSA-N |
SMILES |
CN(C)C=CC(=C(C#N)C#N)OC |
SMILES canónico |
CN(C)C=CC(=C(C#N)C#N)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













